SB-674042
概要
説明
SB-674042は、強力で選択的な非ペプチドオレキシンOX1受容体アンタゴニストです。 これは、5.03 nMの解離定数(Kd)でオレキシンOX1受容体に対する高い親和性を示し、OX2受容体に対して100倍の選択性を示します 。この化合物は、オレキシン系に関連する状態、特に治療におけるその可能性のある治療的応用について広く研究されてきました。
科学的研究の応用
SB-674042 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the orexin system and its role in various physiological processes.
Biology: Employed in research to understand the role of orexin receptors in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic applications in treating conditions such as insomnia, anxiety, and depression by modulating the orexin system
Industry: Utilized in the development of new drugs targeting the orexin system and in the study of receptor-ligand interactions
作用機序
SB-674042は、オレキシンOX1受容体に選択的に結合してその活性を阻害することによって効果を発揮します。この阻害は、オレキシンペプチドがOX1受容体に結合することによって通常トリガーされる下流のシグナル伝達経路の活性化を防ぎます。 関与する分子標的には、オレキシンOX1受容体と、カルシウムイオンやさまざまなキナーゼなどの関連するシグナル伝達分子が含まれます .
類似の化合物との比較
This compoundは、OX2受容体よりもオレキシンOX1受容体に対する高い選択性において独特です。同様の化合物には次のものがあります。
アルモレキサント: OX1およびOX2受容体の両方に対して高い親和性を有する二重オレキシン受容体アンタゴニスト。
スボレキサント: 不眠症の治療に使用されるもう1つの二重オレキシン受容体アンタゴニスト。
SB-334867: This compoundと同様の選択的オレキシンOX1受容体アンタゴニストですが、結合親和性と選択性プロファイルが異なります
これらの化合物は、オレキシン系を調節する能力において類似していますが、選択性と治療的応用において異なります。
生化学分析
Biochemical Properties
SB-674042 plays a significant role in biochemical reactions, particularly in the context of the orexin OX1 receptor . It shows high affinity and serves as a radio ligand suitable for labelling human OX1 receptors stably expressed in CHO cells . It interacts with the OX1 receptor, exhibiting a Kd value of 5.03 nM .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by interacting with the OX1 receptor. For instance, it reduces the potency of CB1 receptor agonist to phosphorylate ERK1/2 in HEK293 cells co-expressing the orexin-1 and CB1 receptors . It also eradicates the increase in mTOR phosphorylation in response to Orexin-A in INS-1 cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the OX1 receptor. It acts as an antagonist, inhibiting the activation of the receptor . This results in a decrease in the phosphorylation level of mTOR induced by Orexin-A .
Temporal Effects in Laboratory Settings
It has been shown to have a lasting impact on cellular function, as evidenced by its ability to reduce the potency of the CB1 receptor agonist over a period of 3 hours .
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce contextual and cues fear freezing responses in mice when administered at a dosage of 0.3 nM/0.3 μL .
準備方法
SB-674042の合成には、重要な中間体の調製から始まる複数のステップが含まれます最終ステップでは、これらの中間体をカップリングして目的の化合物を形成します 。this compoundの工業生産方法は広く文書化されていませんが、おそらく大規模生産のために最適化された同様の合成経路に従うでしょう。
化学反応の分析
SB-674042は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成することができます。
還元: 還元反応は、this compoundに存在する官能基を変更するために使用できます。
これらの反応で使用される一般的な試薬および条件には、過マンガン酸カリウムなどの酸化剤、水素化アルミニウムリチウムなどの還元剤、ハロゲン化剤などの置換試薬が含まれます。これらの反応から形成される主要な生成物は、使用される特定の条件および試薬によって異なります。
科学研究への応用
This compoundは、次のような幅広い科学研究への応用があります。
化学: オレキシン系とそのさまざまな生理学的プロセスにおける役割を研究するためのツール化合物として使用されます。
生物学: 細胞シグナル伝達および代謝経路におけるオレキシン受容体の役割を理解するための研究に使用されます。
医学: オレキシン系を調節することによって、不眠症、不安、うつ病などの状態の治療におけるその可能性のある治療的応用について調査されています
類似化合物との比較
SB-674042 is unique in its high selectivity for the orexin OX1 receptor over the OX2 receptor. Similar compounds include:
Almorexant: A dual orexin receptor antagonist with high affinity for both OX1 and OX2 receptors.
Suvorexant: Another dual orexin receptor antagonist used in the treatment of insomnia.
SB-334867: A selective orexin OX1 receptor antagonist similar to this compound but with different binding affinities and selectivity profiles
These compounds share similarities in their ability to modulate the orexin system but differ in their selectivity and therapeutic applications.
特性
IUPAC Name |
[5-(2-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]-[(2S)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-1-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O2S/c1-15-26-21(22(32-15)18-11-5-6-12-19(18)25)24(30)29-13-7-10-17(29)14-20-27-28-23(31-20)16-8-3-2-4-9-16/h2-6,8-9,11-12,17H,7,10,13-14H2,1H3/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBZWVLPALMACV-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC=CC=C2F)C(=O)N3CCCC3CC4=NN=C(O4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=C(S1)C2=CC=CC=C2F)C(=O)N3CCC[C@H]3CC4=NN=C(O4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436738 | |
Record name | SB-674042 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
483313-22-0 | |
Record name | SB-674042 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 483313-22-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: SB-674042 acts as a selective antagonist of the orexin 1 receptor (OX1R) [, , , , ]. Orexins, neuropeptides that regulate sleep-wake cycles and feeding behavior, exert their effects by binding to two G protein-coupled receptors: OX1R and OX2R. By blocking OX1R, this compound prevents orexin-induced signaling cascades. For instance, in rat insulinoma cells, this compound was shown to inhibit orexin-A-induced insulin secretion, suggesting the involvement of OX1R in this pathway [].
ANone: While the provided abstracts don't explicitly state the molecular formula and weight of this compound, they do describe its chemical structure as 1-(5-(2-Fluorophenyl)-2-methylthiazol-4-yl)-1-((S)-2-(5-phenyl-(1,3,4)oxadiazol-2-yl)methyl)pyrrolidin-1-yl)methanone. Based on this information, the molecular formula can be deduced as C24H21FN4O2S, and the molecular weight is calculated to be 448.5 g/mol.
A: Research indicates that when OX1R and cannabinoid CB1 receptor are co-expressed, they can form heterodimers/oligomers []. Interestingly, this compound, despite having no affinity for CB1R, can indirectly modulate its function by influencing the heterodimer. Specifically, this compound treatment leads to the re-localization of both OX1R and CB1R to the cell surface, impacting downstream signaling pathways []. This highlights a novel pharmacological paradigm where a ligand can indirectly modulate a receptor it doesn't directly bind to by influencing heterodimerization.
A: Molecular dynamics (MD) simulations and homology modeling have been instrumental in understanding the binding of this compound to OX1R and its selectivity over OX2R []. These studies have helped identify key amino acid residues involved in ligand binding and highlighted the role of conformational differences between OX1R and OX2R in determining ligand selectivity [].
A: Yes, research has investigated the SAR of this compound and related compounds []. Modifications to the core structure, particularly around the thiazole and oxadiazole rings, have been shown to significantly impact binding affinity and selectivity for OX1R versus OX2R [].
A: this compound has been widely used as a selective OX1R antagonist in preclinical studies to investigate the role of OX1R in various physiological processes. For instance, in electrophysiological studies on rat ventral tegmental area (VTA) dopaminergic neurons, this compound was able to partially antagonize the effects of orexin-A, suggesting the involvement of OX1R in modulating the activity of these neurons [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。